Difluoromethanesulphonic acid

Description

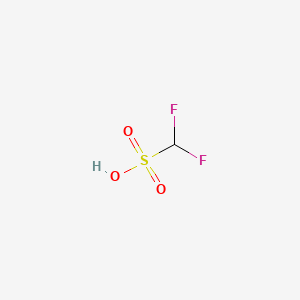

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

difluoromethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2F2O3S/c2-1(3)7(4,5)6/h1H,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDXUTMWWHKMOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2F2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193830 | |

| Record name | Difluoromethanesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40856-07-3 | |

| Record name | 1,1-Difluoromethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40856-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difluoromethanesulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040856073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difluoromethanesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Difluoromethanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Difluoromethanesulphonic Acid Reactivity

Role as a Potent Acid Catalyst in Organic Transformations

Difluoromethanesulphonic acid's high acidity makes it an effective catalyst in a range of organic reactions. cymitquimica.com This catalytic activity is central to its utility in both laboratory-scale synthesis and industrial applications.

Acid catalysts are fundamental in the synthesis of many pharmaceutical products, facilitating numerous chemical transformations essential for creating complex drug molecules. mit.eduoatext.com While specific examples detailing the use of this compound in the large-scale manufacturing of pharmaceuticals are not extensively documented in publicly available literature, its properties are highly relevant to this sector. Strong acids are crucial for a variety of reactions, including esterification, alkylation, and rearrangement reactions, which are common steps in the synthesis of active pharmaceutical ingredients (APIs). mit.eduoatext.com For instance, a patent for the preparation of the cancer drug Axitinib mentions this compound as one of several acids that can be used in the purification process to form a salt of the primary compound, which is then treated with a base to precipitate the pure API. google.com This highlights its potential application in the purification stages of pharmaceutical production. The development of efficient and selective catalytic systems is a continuous goal in the pharmaceutical industry to improve yields, reduce waste, and enhance the economic viability of drug manufacturing. oatext.com

The substitution of hydrogen atoms with fluorine atoms in the alkyl group of sulfonic acids has a profound impact on their acidity and, consequently, their catalytic activity. The strong electron-withdrawing nature of fluorine atoms increases the polarity of the O-H bond in the sulfonic acid group, thereby enhancing its acidity. nih.govunipr.it This effect is well-documented; for example, studies on benzenesulfonic acid have shown that ring substitution with fluorine atoms enhances its acidity. nih.gov

This principle directly applies to this compound. The presence of two fluorine atoms on the methyl group significantly increases its acid strength compared to non-fluorinated analogues like methanesulphonic acid. This enhanced acidity translates to higher catalytic activity in acid-catalyzed reactions. unipr.it For instance, in the acylation of anisole (B1667542) with acetic anhydride (B1165640), silica-supported catalysts with fluorinated sulfonic acid groups [SiO2-CF2-CF-(CF3)-SO3H] demonstrated significantly higher reactivity compared to their non-fluorinated alkylsulfonic acid counterparts. unipr.it This superior performance is attributed to the increased concentration of the reactive acylium ion generated by the stronger acid catalyst. unipr.it The relationship between acid strength and catalytic efficiency is a key principle in designing solid acid catalysts for various synthetic processes. nih.govunipr.itrsc.org

Difluorocarbene Generation and Subsequent Reactivity

Beyond its role as an acid catalyst, this compound serves as a valuable precursor for the generation of difluorocarbene (:CF2), a highly reactive intermediate in organic synthesis. sustech.edu.cnchinesechemsoc.orgresearchgate.net

This compound and its derivatives have been identified as effective sources of difluorocarbene. sustech.edu.cnchinesechemsoc.orgresearchgate.net This reactive species can be generated from this compound under specific conditions, enabling its use in a variety of difluoromethylation reactions. sustech.edu.cnresearchgate.net For example, fluorosulfonyldifluoroacetic acid (FSO2CF2COOH), a related compound, has been shown to generate difluorocarbene, which can then react with alcohols and phenols to produce difluoromethyl ethers. researchgate.netacs.org Similarly, difluoromethanesulfonyl fluoride (B91410) (HCF2SO2F) can also act as a difluorocarbene precursor. sustech.edu.cnsmolecule.com The ability to generate difluorocarbene from these shelf-stable and accessible reagents is a significant advancement in organofluorine chemistry. chinesechemsoc.org

The formation of difluorocarbene from precursors like this compound derivatives involves the elimination of stable molecules. In the case of fluorosulfonyldifluoroacetic acid, the generation of difluorocarbene proceeds through decarboxylation. researchgate.net A proposed mechanism for the formation of trifluoromethylthio (SCF3) groups from difluorocarbene involves its initial generation from a precursor, followed by sulfuration with elemental sulfur to form thiocarbonyl fluoride (S=CF2). sci-hub.senih.gov This intermediate is then trapped by a fluoride ion to produce the trifluoromethylthio anion. sci-hub.senih.gov This pathway highlights the complex and versatile reactivity of in situ generated difluorocarbene. sci-hub.senih.gov The study of these mechanistic pathways is crucial for optimizing reaction conditions and expanding the synthetic utility of difluorocarbene chemistry. rsc.org

Participation in Selective Fluoroalkylation and Trifluoromethylation Reactions

This compound and its derivatives are implicated in a variety of selective fluoroalkylation and trifluoromethylation reactions, which are critical for the synthesis of many modern materials and pharmaceuticals. While direct participation of the acid itself is often as a catalyst or precursor, the broader family of fluorinated sulfonic acids and related compounds are key reagents in this area. researchgate.netcas.cnsioc.ac.cn

The development of new reagents for introducing fluorinated groups into organic molecules is an active area of research. cas.cn For instance, fluorinated sulfones, sulfoxides, and sulfides have emerged as effective reagents for various fluoroalkylation reactions. cas.cn While not this compound itself, these sulfur-based reagents highlight the importance of the sulfonyl group in mediating these transformations. sioc.ac.cn

In the context of trifluoromethylation, reagents derived from tetrafluoroethane (B1211177) β-sultone, which can be related to this compound, are powerful trifluoromethylating agents. researchgate.net For example, methyl fluorosulfonyldifluoroacetate (FSO2CF2CO2Me) is a widely used reagent for the trifluoromethylation of organic halides. researchgate.net The mechanism of these reactions can involve the in-situ generation of difluorocarbene and its subsequent reaction with a fluoride source to form a trifluoromethyl anion, or they may proceed through radical pathways. researchgate.netsioc.ac.cn

The table below summarizes some research findings related to the reactivity of this compound and related compounds.

| Compound/Reagent | Role/Reaction | Key Findings | References |

| This compound | Acid Catalyst | Strong acidity due to fluoroalkyl substitution enhances catalytic activity. cymitquimica.com | cymitquimica.comunipr.it |

| This compound | Difluorocarbene Precursor | Can generate difluorocarbene for use in difluoromethylation reactions. sustech.edu.cn | sustech.edu.cnchinesechemsoc.orgresearchgate.net |

| Fluorosulfonyldifluoroacetic acid | Difluorocarbene Precursor | Generates difluorocarbene via decarboxylation for the synthesis of difluoromethyl ethers. researchgate.net | researchgate.netacs.org |

| Methyl fluorosulfonyldifluoroacetate | Trifluoromethylating Agent | Widely used for the trifluoromethylation of organic halides. | researchgate.net |

| Fluorinated Sulfones | Fluoroalkylation Reagents | Serve as effective reagents for various nucleophilic and radical fluoroalkylation reactions. | cas.cnsioc.ac.cn |

Strategies Employing Nucleophilic and Electrophilic Fluorination

The introduction of fluorine into organic molecules can be achieved through either nucleophilic or electrophilic fluorination methods. alfa-chemistry.com In the context of this compound chemistry, both strategies are relevant, often involving its derivatives rather than the acid itself.

Nucleophilic Fluorination: This approach utilizes a nucleophilic fluoride source (F-) to displace a leaving group or add to an unsaturated system. alfa-chemistry.com While this compound itself is not a direct fluorinating agent, its derivatives can be precursors to species that participate in nucleophilic fluorination. For instance, the synthesis of novel α,α-difluoro-β-amino sulfinic and sulfonic acids has been achieved through the nucleophilic difluoro(2-pyridylsulfonyl)methylation of N-tert-butanesulfinyl imines. acs.org This reaction is followed by a depyridylation step to yield the target compounds, which are valuable building blocks for difluorinated peptidosulfonamides. acs.org

Common nucleophilic fluorinating agents include inorganic fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as organic reagents such as diethylaminosulfur trifluoride (DAST). alfa-chemistry.comtcichemicals.com These reagents operate via mechanisms like SN2 substitution, where a fluoride ion attacks a carbon center and displaces a leaving group. alfa-chemistry.com

Electrophilic Fluorination: This strategy involves the transfer of an electrophilic fluorine atom to a nucleophilic site, such as an alkene or an aromatic ring. alfa-chemistry.com Reagents for electrophilic fluorination typically contain an N-F bond, for example, Selectfluor and N-fluorobenzenesulfonimide (NFSI). alfa-chemistry.com While direct electrophilic fluorination using this compound is not a standard procedure, the principles of electrophilic fluorination are central to the broader field of organofluorine chemistry and provide context for the reactivity of related fluorinated compounds. chinesechemsoc.org

The following table provides a comparative overview of nucleophilic and electrophilic fluorination strategies:

| Feature | Nucleophilic Fluorination | Electrophilic Fluorination |

| Fluorine Source | Nucleophilic (F⁻) | Electrophilic (F⁺ equivalent) |

| Mechanism | S | Electrophilic addition, substitution |

| Substrates | Alkyl halides, sulfonates, epoxides | Alkenes, aromatics, enolates |

| Typical Reagents | KF, CsF, DAST, Deoxo-Fluor | Selectfluor, NFSI, N-fluoropyridinium salts |

Radical-Mediated Pathways in Fluoroalkylation

Radical-mediated reactions offer an alternative and powerful approach for the introduction of fluoroalkyl groups into organic molecules. nih.gov These processes often proceed under mild conditions and have benefited from advancements in photoredox catalysis. chinesechemsoc.orgnih.gov

In the context of this compound chemistry, radical pathways can be initiated to generate difluoromethyl radicals (•CF₂H) or related species. For example, research has shown that fluorinated organosulfur compounds can serve as efficient fluoroalkylation reagents under radical conditions. cas.cn One such method involves the transformation of PhSCF₂-containing sulfinamides into chiral difluoromethylated amines in their salt form. cas.cn This highlights the utility of sulfur-stabilized precursors in generating the desired fluoroalkyl radicals.

Visible-light photocatalysis has emerged as a particularly effective tool for initiating radical fluoroalkylation reactions. nih.gov In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can either oxidize or reduce a substrate to generate a radical intermediate. This radical can then participate in the desired bond-forming reaction. mdpi.com For example, the difunctionalization of styrene (B11656) derivatives with sulfonium (B1226848) salts can be achieved using an Iridium(III) complex as a photocatalyst under visible light, leading to oxytrifluoromethylation products. acs.org While this example involves a trifluoromethyl group, the underlying principles are applicable to the generation and reaction of other fluoroalkyl radicals.

Advanced Studies in Carbon-Fluorine Bond Activation

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. researchgate.net However, the ability to cleave C-F bonds opens up new avenues for the synthesis of partially fluorinated compounds and the degradation of persistent per- and polyfluoroalkyl substances (PFAS). nih.govresearchgate.net

Methodologies for Selective C-F Bond Cleavage

Various strategies have been developed for the selective cleavage of C-F bonds, including methods mediated by transition metals, main-group Lewis acids, and photoredox catalysis. mdpi.comresearchgate.netnih.gov

Transition Metal-Catalyzed C-F Activation: Transition metal complexes can activate C-F bonds through processes like oxidative addition. researchgate.net For example, nickel complexes have been shown to selectively cleave the C-F bond at the 2-position of pentafluoropyridine. researchgate.net Palladium-catalyzed reactions have also been employed for the C-F bond activation of trifluoromethylarenes. mdpi.com

Main-Group Lewis Acid-Mediated C-F Activation: Strong Lewis acids, particularly those based on aluminum, boron, and silicon, can facilitate the heterolytic cleavage of C-F bonds by abstracting a fluoride ion. researchgate.netrsc.org This approach is particularly effective for activating C(sp³)–F bonds. researchgate.net For instance, fluorinated γ-Al₂O₃ has been shown to act as a strong Lewis acid catalyst for C-F bond activation. rsc.org

Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and efficient method for C-F bond cleavage. mdpi.com In a reductive quenching cycle, the excited photocatalyst is reduced by a donor, generating a potent reductant that can transfer an electron to the fluoro-substrate. mdpi.com This leads to the formation of a radical anion, which then expels a fluoride ion to produce a carbon-centered radical. mdpi.com This strategy has been successfully applied to the C-F bond cleavage of polyfluorinated arenes, gem-difluoroalkenes, and trifluoromethyl arenes. mdpi.com

The table below summarizes key methodologies for selective C-F bond cleavage:

| Methodology | Key Features | Example |

| Transition Metal Catalysis | Utilizes electron-rich metal centers for oxidative addition. | Nickel-catalyzed cleavage of C-F bonds in pentafluoropyridine. researchgate.net |

| Main-Group Lewis Acids | Employs strong Lewis acids to abstract fluoride ions. | Fluorinated γ-Al₂O₃ as a catalyst for C-F bond activation. rsc.org |

| Photoredox Catalysis | Uses visible light to generate potent reductants for single-electron transfer. | Defluoroarylation of trifluoromethylarenes with arylboronic acids. mdpi.com |

| Electrosynthesis | Employs electrochemical methods for C-F bond activation. rsc.org | Base-controlled selective cleavage of the C–F bond of difluorocarbene. rsc.org |

Reductive Defluorination Processes and Mechanisms

Reductive defluorination is a key strategy for the complete or partial removal of fluorine from organofluorine compounds. researchgate.net This process is of significant interest for the remediation of PFAS and for the synthesis of selectively fluorinated molecules. mdpi.com

The mechanism of reductive defluorination often involves single-electron transfer (SET) to the C-F bond, leading to the formation of a radical anion that subsequently fragments to release a fluoride ion. researchgate.net This can be achieved through various means, including electrochemical methods, the use of strong reducing agents, and photocatalysis. researchgate.netrsc.org

Recent research has highlighted the role of enzymes in reductive defluorination. researchgate.netbiorxiv.org For example, enzymes involved in the caffeate reduction pathway in certain bacteria have been implicated in the reductive defluorination of α,β-unsaturated perfluorinated carboxylic acids. researchgate.netbiorxiv.org The proposed mechanism involves the reduction of the fluorinated substrate by a flavin-based electron-bifurcating system. biorxiv.org

In a different approach, the Mg⁰-mediated reductive defluorination of trifluoromethyl ketones has been reported to yield 2,2-difluoro enol silyl (B83357) ethers. cas.cn This serendipitous discovery inspired further research into the reductive C–F bond cleavage of trifluoromethyl phenyl sulfoxide (B87167) using a Mg/Me₃SiCl reagent system. cas.cn

Advanced Applications in Catalysis and Electrochemistry

Catalytic Applications in Complex Organic Synthesis

The strong acidity of difluoromethanesulphonic acid, which places it in the category of superacids, makes it an effective catalyst in a variety of organic reactions. cymitquimica.comwikipedia.org Superacids are distinguished by an acidity greater than that of 100% pure sulfuric acid and are crucial in processes requiring potent proton donors. wikipedia.org

Utilization in Materials Science Applications

In materials science, this compound and its derivatives are explored for the synthesis of novel polymers and functional materials. cymitquimica.com20.210.105 For instance, polymeric superacid catalysts derived from compounds structurally related to this compound have been developed. 20.210.105 These polymeric catalysts can be designed to be soluble in polar solvents, enabling their use as homogeneous catalysts, or as insoluble materials that can be swelled for use as heterogeneous catalysts. 20.210.105 The advantage of heterogeneous catalysts lies in their straightforward separation from the reaction mixture, allowing for simple recovery and reuse. 20.210.105

The development of such polymeric strong acids is driven by the need for more environmentally benign catalysts to replace hazardous and corrosive materials like hydrofluoric acid and sulfuric acid. 20.210.105 These advanced catalysts have shown excellent activity in several industrially significant reactions. 20.210.105

Comparative Catalytic Performance with Other Superacid Systems

The catalytic effectiveness of a superacid is a critical factor in its application. When compared to other superacid systems, the performance of this compound and its analogs is noteworthy. For example, in Friedel-Crafts acylations, a fundamental reaction in organic synthesis, trifluoromethanesulfonic acid (triflic acid), a close relative of this compound, demonstrates superior catalytic activity compared to traditional Lewis acids and weaker protic acids. researchgate.netorganic-chemistry.org

The strength of superacids can be quantified using the Hammett acidity function (H₀). For perspective, 100% sulfuric acid has an H₀ of -12, while superacids like triflic acid and fluorosulfuric acid are about a thousand times stronger. wikipedia.orgchemicool.com This enhanced acidity allows superacids to catalyze reactions that are difficult or impossible with conventional acids. patsnap.com The choice of superacid catalyst often depends on the specific reaction conditions and the desired outcome, with factors like stability, cost, and reactivity influencing the selection. nih.govmdpi.com

| Superacid System | Typical Application | Key Advantages |

| This compound | Catalyst in organic synthesis, potential electrolyte | Strong acidity, potential for creating environmentally benign catalysts. cymitquimica.com20.210.105 |

| Trifluoromethanesulfonic acid (Triflic acid) | Catalyst for esterification and Friedel-Crafts reactions. organic-chemistry.orgwikipedia.org | High catalytic activity, commercially available. wikipedia.orgwikipedia.org |

| Fluorosulfuric acid | Preparation of "magic acid," industrial catalyst. wikipedia.orgchemicool.com | Very strong acidity. wikipedia.org |

| Fluoroantimonic acid | Strongest known superacid, used in specialized chemical synthesis. chemicool.compatsnap.com | Extreme protonating power. chemicool.com |

| Solid Superacids (e.g., Sulfated Zirconia) | Industrial catalysis, hydrocarbon processing. patsnap.comgoogle.com | Ease of handling, recyclability. patsnap.com |

Electrochemical Utility of this compound and Its Salts

The unique properties of this compound and its salts extend to the field of electrochemistry, where they show promise in enhancing the performance and safety of energy storage devices and enabling novel synthetic pathways. cymitquimica.comcas.cn

Application as Electrolytes in Energy Storage Systems (e.g., Lithium Batteries)

Salts derived from this compound are considered potential electrolytes for lithium batteries. cas.cn The electrolyte is a critical component in a lithium-ion battery, responsible for transporting lithium ions between the anode and the cathode. targray.com The ideal electrolyte should possess high ionic conductivity, good electrochemical stability, and ensure the safety of the battery system. frontiersin.org

Lithium salts of fluorinated sulfonic acids, such as lithium trifluoromethanesulfonate (B1224126) (LiTf), are known for their stability. cas.cn The development of new electrolyte formulations is a key area of research aimed at improving battery performance, especially under challenging conditions like low temperatures. tainstruments.comnih.gov The use of salts like lithium difluoromethanesulphonate is being explored to create electrolytes that can operate efficiently over a wide temperature range. cas.cnosti.gov

Impact on Low-Temperature Discharge Performance in Electrochemical Devices

Research is focused on developing electrolytes that can maintain high ionic conductivity even at sub-zero temperatures. nih.govrsc.org Salts of fluorinated acids like this compound are promising candidates for these low-temperature electrolytes. cas.cn By formulating electrolytes with these salts, it may be possible to mitigate the negative effects of cold environments on battery performance, thereby extending the operational range of electrochemical devices. tainstruments.comosti.gov Studies have shown that modifying the electrolyte composition can significantly improve the capacity retention of batteries at temperatures as low as -40°C. nih.gov

| Electrolyte Component | Function | Impact on Low-Temperature Performance |

| Lithium Salt (e.g., LiPF₆, salts of this compound) | Provides lithium ions for transport. targray.com | The choice of salt can influence ionic conductivity and stability at low temperatures. cas.cnacs.org |

| Organic Solvents (e.g., EC, DMC) | Dissolves the lithium salt and facilitates ion movement. targray.com | High viscosity at low temperatures can impede ion transport. mdpi.comrsc.org |

| Additives | Enhance specific properties like SEI formation and safety. targray.com | Can improve low-temperature performance by modifying the electrolyte's properties. acs.org |

Integration into Electrosynthetic Approaches for Organofluorine Compounds

This compound is also a valuable reagent in the synthesis of organofluorine compounds. cymitquimica.com The electrosynthesis of such compounds is an area of growing interest, offering potentially more sustainable and efficient synthetic routes. rsc.org The strong acidic nature of this compound can be utilized to facilitate fluorination reactions. cymitquimica.com

Electrochemical methods provide a powerful tool for generating reactive species and driving chemical transformations. rsc.orgdiacara.com The integration of this compound or its derivatives into electrosynthetic protocols could open up new pathways for the creation of complex fluorinated molecules, which are important in pharmaceuticals, agrochemicals, and materials science. cymitquimica.comacs.org

Structural Elucidation and Theoretical Characterization

Spectroscopic Analysis Methodologies

Spectroscopic methods are fundamental in elucidating the structural features of fluorinated compounds like difluoromethanesulphonic acid. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational (FT-IR, Raman), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique information about the molecule's atomic arrangement, bonding, and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing fluorine-containing compounds. Specifically, ¹⁹F-NMR is highly effective due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. It provides critical information about the chemical environment of fluorine atoms within a molecule.

In the analysis of this compound and related compounds, ¹⁹F-NMR is used to confirm the presence and connectivity of the difluoromethyl (-CF₂H) group. The chemical shift of the fluorine atoms is influenced by the electron-withdrawing sulphonic acid group, providing a distinct signal in the spectrum. For instance, in the synthesis of related compounds like chlorothis compound, ¹⁹F-NMR is employed to monitor the progress of the reaction, where the transformation of intermediates can be tracked by observing specific chemical shifts. cas.cn The chemical shift for chlorothis compound, a structurally similar compound, has been reported at approximately -63 ppm relative to an internal standard of CFCl₃. cas.cn

Table 1: Illustrative ¹⁹F-NMR Chemical Shifts for Related Fluoromethanesulphonic Acids

| Compound | Reported ¹⁹F-NMR Chemical Shift (δ, ppm) | Reference Standard |

|---|---|---|

| Chlorothis compound | -63 | CFCl₃ |

| Trifluoroacetic acid (for comparison) | -76.55 | CFCl₃ |

Note: The specific chemical shift for this compound may vary based on solvent and experimental conditions. The data for related compounds illustrates the typical spectral region for these structures.

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint by probing the vibrations of covalent bonds. americanpharmaceuticalreview.com These methods are complementary; FT-IR spectroscopy measures the absorption of infrared radiation and is particularly sensitive to polar functional groups, while Raman spectroscopy measures inelastically scattered light and is effective for analyzing non-polar bonds and symmetric vibrations. spectroscopyonline.comyoutube.com

For this compound, these techniques are crucial for identifying key functional groups and studying intermolecular forces, such as hydrogen bonding.

FT-IR Spectroscopy : The FT-IR spectrum is expected to show strong absorption bands corresponding to the O-H stretch of the acid group, the asymmetric and symmetric stretches of the S=O bonds in the sulphonate group, and vibrations of the C-F and C-H bonds. Hydrogen bonding, particularly strong in the solid state, can cause significant broadening and shifting of the O-H stretching band to lower frequencies. nih.gov

Raman Spectroscopy : The Raman spectrum complements the FT-IR data, often showing strong signals for the symmetric S=O stretch and C-F bonds. nih.gov Analysis of both spectra allows for a more complete assignment of the molecule's vibrational modes. nih.gov

Studies on analogous compounds like methanesulphonic acid show that the spectral features, particularly the S-O stretching modes, are sensitive to the physical state (liquid vs. solid), reflecting changes in the strength of hydrogen bonding. nih.gov Theoretical calculations are often used in conjunction with experimental spectra to accurately assign the observed vibrational bands. nih.govnih.gov

Table 2: Expected Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Primary Spectroscopic Activity |

|---|---|---|

| O-H stretch (H-bonded) | ~2800 - 3400 | FT-IR (Broad) |

| C-H stretch | ~2900 - 3000 | FT-IR, Raman |

| S=O asymmetric stretch | ~1350 - 1420 | FT-IR (Strong) |

| S=O symmetric stretch | ~1150 - 1210 | FT-IR, Raman (Strong) |

| C-F stretch | ~1000 - 1150 | FT-IR (Strong), Raman |

| S-O stretch | ~800 - 950 | FT-IR, Raman |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within a molecule. youtube.com While this compound itself lacks complex chromophores that would lead to strong absorption in the visible range, it can exhibit absorbance in the ultraviolet region. youtube.comscience-softcon.de

The primary application of UV-Vis spectroscopy for compounds like this compound is in quantitative analysis. iajps.com According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This principle allows for the determination of the concentration of the acid in a solution, provided a suitable wavelength with sufficient absorbance and minimal interference is identified. iajps.comresearchgate.net

Furthermore, UV-Vis spectroscopy can be used in titration experiments to monitor changes in the concentration of a UV-active species in the presence of the acid. rsc.org For qualitative purposes, the absence of significant peaks in the visible spectrum confirms the colorless nature of the compound, while the position of UV absorption bands can provide some information about the electronic structure. youtube.com The technique is valued for its simplicity, speed, and affordability in analytical applications. iajps.com

Computational Chemistry and Mechanistic Modeling

Computational chemistry provides theoretical insights that complement experimental findings, offering a deeper understanding of molecular properties and reaction dynamics at an atomic level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It has become a vital tool in chemistry for studying the mechanisms, transition states, and energetics of chemical reactions. mdpi.comnih.gov

For this compound, DFT calculations can be employed to:

Model Reaction Pathways: Investigate its role as a catalyst or reactant by mapping the potential energy surface of a reaction. This helps in identifying the most favorable reaction pathway and understanding the sequence of bond-breaking and bond-forming events. mdpi.com

Calculate Activation Energies: Determine the energy barriers for reactions, providing insights into reaction rates and feasibility under different conditions.

Analyze Transition State Structures: Elucidate the geometry of high-energy transition states, which is crucial for understanding how a reaction proceeds from reactants to products.

DFT has been successfully used to predict the vibrational frequencies of related perfluorinated sulphonic acids, showing good agreement with experimental FT-IR and Raman spectra. vt.edu This synergy between theory and experiment allows for a more confident assignment of spectral features and a better understanding of the molecule's structural and dynamic properties. nih.govnih.gov

Quantum chemical calculations, particularly those using DFT, are employed to determine the fundamental electronic properties and predict the reactivity of molecules. mdpi.com For this compound, these calculations can provide a range of reactivity descriptors.

Electronic Structure: Calculations can map the electron density distribution, revealing the locations of electron-rich and electron-deficient regions within the molecule. This is often visualized using an electrostatic potential map, which indicates sites susceptible to electrophilic or nucleophilic attack.

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy required for electronic excitation.

Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom. nih.gov This information helps in understanding the polarity of bonds and predicting intermolecular interactions.

By calculating these descriptors, researchers can gain a theoretical understanding of the acid's strength, its stability, and its likely behavior in chemical reactions, guiding further experimental work. nih.gov

Simulation of Intermediates and Transition States in Reaction Pathways

Computational chemistry, particularly through the use of quantum chemical calculations, provides profound insights into the reaction mechanisms of complex molecules such as this compound. By modeling the potential energy surface of a reaction, researchers can identify and characterize the transient species—intermediates and transition states—that govern the transformation from reactants to products. These simulations are crucial for understanding reaction kinetics and for the rational design of new chemical processes. While specific theoretical studies focusing exclusively on the reaction pathways of this compound are not extensively detailed in publicly available literature, valuable insights can be drawn from computational investigations into the decomposition of structurally similar perfluorinated sulfonic acids, such as perfluoromethanesulfonic acid (PFMS). chemrxiv.org

Detailed computational analyses of perfluorinated sulfonic acids have elucidated the elementary pathways of their thermal decomposition. chemrxiv.org These studies employ quantum chemistry calculations to map out the geometries of reactants, products, intermediates, and transition states. chemrxiv.org The insights gained from these related compounds offer a strong theoretical basis for understanding the potential behavior of this compound under similar conditions.

One of the primary decomposition mechanisms identified for perfluorinated sulfonic acids involves the elimination of hydrogen fluoride (B91410) (HF). chemrxiv.org The energetics of these reactions, including the barrier heights for transition states, are critical in determining the dominant reaction pathway. For instance, in the decomposition of perfluoromethanesulfonic acid, various transition states leading to the loss of sulfur dioxide (SO₂) have been identified. chemrxiv.org

The table below summarizes key energetic data for the decomposition of a model perfluorinated sulfonic acid, providing a reference for the potential reaction pathways of this compound.

| Reaction Step | Transition State | Barrier Height (kcal/mol) |

| HF Elimination | TSHF | Data not available in retrieved sources |

| SO₂ Loss Channel 1 | TS5M | Data not available in retrieved sources |

| SO₂ Loss Channel 2 | TS6M | Data not available in retrieved sources |

| H₂O Elimination | Not specified | Data not available in retrieved sources |

Note: The specific barrier heights for these transition states in the decomposition of this compound require dedicated computational studies. The values presented are indicative of pathways identified for similar perfluorinated sulfonic acids.

The stability and reactivity of fluorinated sulfonic acids are significantly influenced by the presence of fluorine atoms. Density Functional Theory (DFT) studies on various sulfonic acids have shown that fluorinated pendants have a notable effect on the proton dissociation properties of the sulfonic acid group. researchgate.net This suggests that the difluoromethyl group in this compound plays a crucial role in its reactivity.

Furthermore, theoretical studies on the decomposition of related compounds like trifluoromethanesulfonyl fluoride have highlighted the importance of bond dissociation energies. researchgate.net For example, the C–S bond is often the most likely to break under certain conditions, initiating a cascade of decomposition reactions. researchgate.net Similar initial steps could be anticipated in the reaction pathways of this compound.

Chemistry of Difluoromethanesulphonic Acid Derivatives and Analogues

Synthesis and Reactivity of Difluoromethanesulphonyl Halides and Anhydrides

Difluoromethanesulphonyl halides and anhydrides are highly reactive compounds that serve as key intermediates for the introduction of the difluoromethanesulphonyl group (SO₂CF₂H) and related functionalities.

Synthesis: Difluoromethanesulphonyl chloride (DFMSC) is commonly synthesized by reacting difluoromethanesulphonic acid with thionyl chloride (SOCl₂). Another significant method is the chlorooxidation of difluoromethylbenzyl sulphide in the presence of water and a water-immiscible organic solvent, a process that can be conveniently scaled for commercial production.

Difluoromethanesulphonic anhydride (B1165640) can be prepared by the dehydration of this compound. This is typically achieved using a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅), in a reaction analogous to the synthesis of trifluoromethanesulfonic anhydride. The process involves heating the acid with P₂O₅ and distilling the resulting anhydride.

Reactivity: Difluoromethanesulphonyl halides are versatile reagents, primarily used to introduce the difluoromethyl group into organic molecules. This functional group can enhance the biological activity and metabolic stability of compounds, making it valuable in drug design and agrochemical development. For example, DFMSC is a critical intermediate in synthesizing novel drug compounds and advanced materials by improving molecular stability and bioactivity through fluorination. The reactivity of these halides is centered on nucleophilic substitution at the sulfur atom, where the halide acts as a leaving group.

Acid anhydrides, including difluoromethanesulphonic anhydride, are powerful electrophiles. Their reactivity is characterized by nucleophilic acyl substitution, where a nucleophile attacks one of the sulfonyl groups, leading to the displacement of a difluoromethanesulphonate anion as a good leaving group. They can react with alcohols to form esters and with amines to form sulfonamides.

Below is a table summarizing the physical properties of Difluoromethanesulphonyl Chloride.

| Property | Value |

| CAS Number | 1512-30-7 |

| Molecular Formula | CHClF₂O₂S |

| Molecular Weight | 150.53 g/mol |

| Boiling Point | 84.7 – 99 °C |

| Density | 1.696 g/cm³ |

| Flash Point | 5 °C |

| Refractive Index | 1.379 |

Development of Fluoroalkyl Diazo and Hydrazone Reagents from Related Precursors

Fluoroalkyl diazo and hydrazone compounds are valuable reagents in organic synthesis, particularly for carbene transfer reactions. Their development from sulfonyl hydrazone precursors offers a safer alternative to handling potentially explosive diazo compounds directly.

The Bamford-Stevens reaction is a classical method for generating diazo compounds from tosylhydrazones by treatment with a strong base. organic-chemistry.orgwikipedia.org This reaction proceeds through the formation of a diazo intermediate, which can then eliminate nitrogen gas to form a carbene or a carbenium ion, depending on the solvent used (aprotic or protic, respectively). adichemistry.comjk-sci.com

Fluoroalkyl N-sulfonyl hydrazones have emerged as versatile and safe, bench-stable precursors for fluoroalkyl diazo species. researchgate.net These reagents can be used in situ to generate fluoroalkyl carbenes for various transformations, including cyclopropanations and X-H insertion reactions. This approach mitigates the risks associated with the accumulation of highly reactive and potentially explosive fluoroalkyl diazo compounds. researchgate.net The synthesis of these hydrazones typically involves the condensation of a fluoroalkyl ketone or aldehyde with a sulfonohydrazide. mdpi.com For example, N-tosylhydrazones can be formed by reacting aldehydes or ketones with tosylhydrazine under acidic conditions. jk-sci.com These fluoroalkyl N-sulfonyl hydrazones serve as efficient partners in a range of C-C bond-forming reactions. researchgate.net

Exploration of α,α-Difluoro-β-Amino Sulfinic and Sulfonic Acids as Synthetic Building Blocks

α,α-Difluoro-β-amino acids and their derivatives are crucial building blocks in medicinal chemistry, as the difluoromethylene group can act as a bioisostere for ketones or ethers and influence the molecule's conformational properties and metabolic stability. nih.gov

The synthesis of these compounds often involves the addition of difluorinated nucleophiles to imines. One prominent method is the asymmetric synthesis from enantiomerically pure N-tert-butylsulfinimines. The addition of a Reformatsky reagent, derived from ethyl bromodifluoroacetate, to these sulfinimines yields protected β-amino esters with good diastereoselectivity. nih.gov These esters can then be readily converted into the corresponding acids, amides, and other derivatives. nih.gov

Another approach involves the construction of α,α-difluoro-β-amino ketones from N-Boc-α-amidosulfones. nih.gov This method generates reactive difluoroenolate nucleophiles in situ from pentafluoro-gem-diols, which then react with imines also generated in situ from the α-amidosulfones. This circumvents the need to isolate the often-unstable imine intermediates. nih.gov The resulting α,α-difluoro-β-amino ketones are valuable precursors for more complex molecules. The development of chiral taurine (B1682933) derivatives (β-amino sulfonic acids) has been advanced through the organocatalytic conjugate addition of sodium bisulfite to nitrostyrenes, providing a route to these important structures. rsc.org

Utilization of Other Fluorinated Organosulfur Compounds as Fluoroalkylation Reagents

A wide array of fluorinated organosulfur compounds, beyond simple sulfonyl halides, have been developed as potent fluoroalkylation reagents. The combination of sulfur and fluorine creates bench-stable reagents whose reactivity can be finely tuned. sioc.ac.cntandfonline.com These reagents include fluoroalkyl sulfones, sulfoximines, sulfoxides, and sulfinates, which can participate in nucleophilic, electrophilic, and radical reactions. sioc.ac.cntandfonline.com

Radical Fluorosulfonylation: A significant area of development is radical fluorosulfonylation, which uses precursors that generate the fluorosulfonyl radical (•SO₂F). rsc.org Sulfuryl chlorofluoride (FSO₂Cl) can serve as a radical precursor under photoredox conditions to synthesize alkenyl sulfonyl fluorides from alkenes and alkynes. springernature.comnih.gov More recently, air-stable, solid-state reagents such as 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) salts have been developed as effective precursors for the •SO₂F radical, enabling radical hydro-fluorosulfonylation of alkenes. researchgate.netnih.gov

Sulfinatodehalogenation: The sulfinatodehalogenation reaction is another key method for incorporating fluoroalkyl groups. nih.gov This process typically uses sodium dithionite (B78146) (Na₂S₂O₄) to transform per- or polyfluoroalkyl halides into the corresponding sulfinate salts. These sulfinates are versatile intermediates that can be used for the fluoroalkylation of alkenes, alkynes, and aromatic compounds under mild conditions. nih.gov

The table below summarizes various classes of fluorinated organosulfur reagents and their primary applications.

| Reagent Class | Example(s) | Application(s) |

| Fluoroalkyl Sulfones | PhSO₂CF₂H, PhSO₂CF₃ | Nucleophilic and radical difluoro- and trifluoromethylation. sioc.ac.cn |

| Sulfoximines | 2-PySO(NTBS)CF₂H | Introduction of difluoro(arylsulfoximidoyl)methyl groups. sioc.ac.cn |

| Sulfides | PhSCF₃ | Trifluoromethylation. acs.org |

| Radical Precursors | FSO₂Cl, FABI | Radical fluorosulfonylation of unsaturated bonds. springernature.comresearchgate.net |

| Sulfinate Precursors | RբX + Na₂S₂O₄ | Generation of RբSO₂⁻ for subsequent fluoroalkylation. nih.gov |

Functionalized Esters Derived from Fluorosulfonyldifluoroacetic Acid and Their Applications

Fluorosulfonyldifluoroacetic acid is a specialized reagent that can serve as a precursor for generating difluorocarbene (:CF₂). This reactivity is harnessed for the synthesis of functionalized esters, particularly difluoromethyl esters. acs.org

The reaction of alkali metal salts of carboxylic or sulfonic acids with fluorosulfonyldifluoroacetic acid under mild conditions in acetonitrile (B52724) leads to the formation of difluoromethyl esters in moderate yields. acs.org The proposed mechanism involves the formation of an intermediate anion, FSO₂CF₂CO₂⁻, which eliminates sulfur dioxide (SO₂), carbon dioxide (CO₂), and a fluoride (B91410) ion to generate difluorocarbene. The difluorocarbene then inserts into the O-H bond of the parent acid to form the corresponding difluoromethyl ester. acs.org

This method provides a route to difluoromethyl alkanoates and sulfonates, which are of interest for their potential applications in pharmaceuticals and materials science. The reaction can be performed with isolated acid salts or by using the free acid in the presence of an inorganic salt like sodium sulfate (B86663). acs.org This transformation highlights a unique application of a highly functionalized difluoroacetic acid derivative, moving beyond its role as a simple acid to act as a valuable synthetic tool for difluoromethylation. acs.org

Q & A

Q. What are the established synthetic routes for difluoromethanesulphonic acid derivatives?

this compound derivatives, such as difluoromethanesulfonyl fluoride, are synthesized via nucleophilic substitution reactions. For example, difluorocarbene (CF) generation involves treating difluoromethanesulfonyl fluoride with nucleophiles like NaI or KF in polar aprotic solvents (e.g., DMF) at 60–80°C . Derivatives such as difluoromethyl esters are prepared by reacting the sulfonyl fluoride with alcohols under controlled pH conditions to avoid premature decomposition .

Q. What analytical techniques are recommended for characterizing this compound derivatives?

Key methods include:

- NMR Spectroscopy : F NMR is critical for tracking fluorinated intermediates (e.g., CF signals at δ = -97.9 ppm in CDCl) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ions (e.g., [M+Na] for esters) .

- Infrared (IR) Spectroscopy : Peaks at 1248 cm (S=O stretching) and 1065 cm (C-F vibrations) are diagnostic .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a precursor for difluorocarbene, enabling fluorination reactions (e.g., difluoromethylation of alkenes/alkynes) . Its derivatives are also used as catalysts in carbonylations and as ligands in transition-metal complexes for asymmetric synthesis .

Advanced Research Questions

Q. How do reaction conditions modulate difluorocarbene generation from this compound derivatives?

Studies by Chen and Zhu (1986) demonstrate that solvent polarity, nucleophile strength, and temperature critically influence CF formation . For instance:

- Solvent : DMF enhances carbene stability compared to THF.

- Nucleophiles : Stronger nucleophiles (e.g., NaI) accelerate sulfonyl fluoride decomposition.

- Temperature : Optimal yields occur at 70–80°C; higher temperatures promote side reactions .

Q. What mechanisms explain contradictory data in difluoromethylation reactions using this compound?

Discrepancies in product yields often arise from competing pathways:

- Radical vs. Ionic Pathways : Radical initiators (e.g., AIBN) favor CF insertion into alkenes, while ionic conditions promote nucleophilic substitution .

- Steric Effects : Bulky substrates hinder carbene insertion, leading to lower yields . Resolution requires kinetic studies (e.g., radical trapping experiments) and DFT calculations to map energy barriers .

Q. How can experimental design mitigate challenges in synthesizing fluorinated polymers using this compound?

Key strategies include:

- Controlled Polymerization : Use of Lewis acids (e.g., Zn(OTf)) to stabilize sulfonate intermediates and prevent chain termination .

- In Situ Monitoring : Real-time F NMR tracks fluorinated monomer incorporation .

- Post-Functionalization : Quenching with perfluoroalkyl iodides enhances thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.